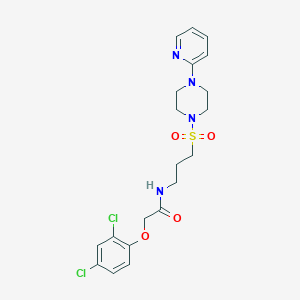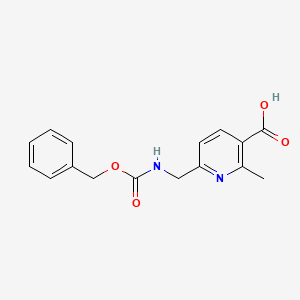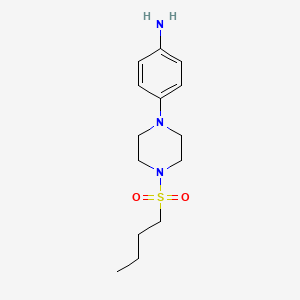
4-(4-Butylsulfonylpiperazin-1-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “4-(4-Butylsulfonylpiperazin-1-yl)aniline” consists of 14 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, anilines are known to participate in various reactions such as acylhydrazone formation and exchange .科学的研究の応用
Degradation of Aniline Compounds
- Insight 1: Rice straw biochar activated persulfate has been found effective in degrading aniline, achieving a degradation efficiency of 94.1% in 80 minutes. This process is relevant in water treatment and environmental cleanup (Wu et al., 2018).
Copolymerization and Chemical Properties
- Insight 2: 4-anilino-1-butanesulfonic acid sodium salt has been utilized in synthesizing water-soluble polymers with high redox cyclability, indicating potential applications in electronics and materials science (Kim et al., 1994).
- Insight 3: The chemical oxidative copolymerization of aniline with o-alkoxysulfonated anilines has been explored, resulting in water-soluble and self-doped polyaniline derivatives. These findings suggest applications in conducting polymers and electronics (Prévost et al., 1999).
Therapeutic and Biological Potential
- Insight 4: Sulfonamide derivatives synthesized from aniline have shown inhibitory properties on certain enzymes, highlighting their potential as therapeutic agents for diseases like Alzheimer's and glaucoma (Kazancioglu & Senturk, 2020).
Corrosion Inhibition
- Insight 5: A synthesized thiophene Schiff base using an aniline derivative has been studied for its corrosion inhibition properties in acid solutions, demonstrating potential applications in material protection and engineering (Daoud et al., 2014).
Kinetic and Mechanistic Investigations
- Insight 6: Studies on the degradation of sulfamethazine, a compound containing an aniline moiety, reveal insights into degradation kinetics and mechanisms in persulfate oxidation processes. This research contributes to understanding the removal of contaminants in environmental engineering (Fan et al., 2015).
Electropolymerization Studies
- Insight 7: Research on the electropolymerization of disulfide-containing aniline derivatives indicates potential in creating novel conducting polymers with unique electrical properties (Cho et al., 2001).
Safety and Hazards
将来の方向性
While specific future directions for “4-(4-Butylsulfonylpiperazin-1-yl)aniline” are not available, there have been recent advances in the applications of substituted polyanilines in diverse fields such as sensors, electrochromic display devices, solar cells, supercapacitors, batteries, semiconductors, anticorrosion materials, and a variety of biological applications .
特性
IUPAC Name |
4-(4-butylsulfonylpiperazin-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-2-3-12-20(18,19)17-10-8-16(9-11-17)14-6-4-13(15)5-7-14/h4-7H,2-3,8-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUQXIUJHMLMQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
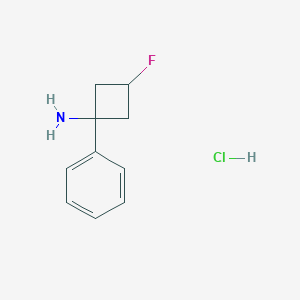
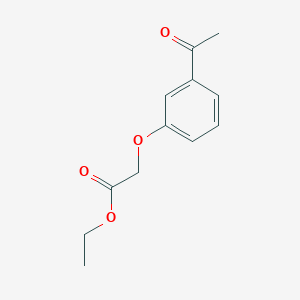
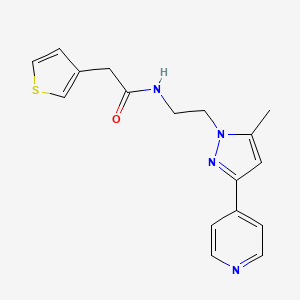
![N-(1-ethyl-1H-indol-6-yl)-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2827122.png)


![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2827127.png)


![4-[1-(3-Methylphenyl)-6-oxo-4,5-dihydropyridazine-3-carbonyl]morpholine-3-carbonitrile](/img/structure/B2827131.png)
![6-({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone](/img/structure/B2827132.png)
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2827136.png)
